molecular formula C6H7BrN2 B1289317 4-Bromo-6-methylpyridin-2-amine CAS No. 524718-27-2

4-Bromo-6-methylpyridin-2-amine

Cat. No. B1289317
M. Wt: 187.04 g/mol
InChI Key: BYYGANJGMXVLND-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridin-2-amine is a compound of interest in the field of chemical research due to its potential applications in pharmaceuticals and as a chemical intermediate. While the specific compound is not directly synthesized or analyzed in the provided papers, related brominated pyridines and their derivatives are extensively studied, which can offer insights into the properties and reactivity of 4-Bromo-6-methylpyridin-2-amine.

Synthesis Analysis

The synthesis of brominated pyridines and their derivatives is a topic of interest in several studies. For instance, the synthesis of 2-Amino-6-bromopyridine is achieved through a multi-step process involving diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the preparation of brominated 2- and 4-aminopyridines is discussed, highlighting the reactivity of bromine atoms towards nucleophiles such as ammonia . These studies suggest that the synthesis of 4-Bromo-6-methylpyridin-2-amine could potentially follow similar pathways, with careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of brominated pyridines is often characterized using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with a brominated pyrimidine compound is studied, and the resulting product's crystal structure is analyzed, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Although not directly related to 4-Bromo-6-methylpyridin-2-amine, these findings provide a basis for understanding how bromine substitution can influence the molecular structure and stability of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of brominated pyridines with various nucleophiles is a recurring theme in the literature. The self-condensation of 4-bromopyridine is explored, leading to the formation of a water-soluble, conjugated polymer with a complex structure . Additionally, the amination of bromo-derivatives of pyridines is investigated, with the formation of various amino-substituted pyridines, suggesting that 4-Bromo-6-methylpyridin-2-amine could also undergo similar nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure and the nature of their substituents. The papers provided do not directly discuss the properties of 4-Bromo-6-methylpyridin-2-amine, but they do provide insights into related compounds. For instance, the synthesis of a brominated pyridine derivative as an antibacterial agent indicates the potential biological activity of such compounds . The stability and synthetic efficiency of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry also highlight the importance of bromine substituents in modulating chemical reactivity .

Scientific Research Applications

Chemical Transformations and Reactions

4-Bromo-6-methylpyridin-2-amine is a valuable intermediate in organic synthesis, especially in the preparation of pyridine and pyrimidine derivatives. Research highlights its role in ring transformations and reactions with nucleophiles, where it undergoes amination to form various compounds. For instance, reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia have demonstrated the formation of 2-amino compounds and ring transformations resulting in 4-amino-2-methylpyrimidine (Hertog et al., 2010). Similarly, studies on the amination of isomeric dibromopyridines with potassium amide in liquid ammonia revealed selective formations of diaminopyridines or 4-amino-2-methylpyrimidine as the end products, demonstrating the impact of substituents on reaction courses (Streef & Hertog, 2010).

Synthesis of Pharmaceutical Intermediates

4-Bromo-6-methylpyridin-2-amine serves as a key starting material for synthesizing pharmaceutical intermediates. Research into its conversion to 2-Amino-6-bromopyridine, through processes such as diazotization and bromation, underscores its significance in producing compounds with potential pharmaceutical applications (Xu Liang, 2010).

Advancements in Material Science

Studies involving the compound in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives showcase its utility in material science. These derivatives, analyzed through density functional theory (DFT) studies, have been identified as potential candidates for applications in liquid crystals and biofilm inhibition (Gulraiz Ahmad et al., 2017).

Safety And Hazards

This compound may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation, serious eye irritation or damage, and skin irritation. It is toxic in contact with skin and if swallowed .

Future Directions

While specific future directions for “4-Bromo-6-methylpyridin-2-amine” are not mentioned in the search results, its use as a pharmaceutical intermediate suggests potential applications in drug development .

properties

IUPAC Name

4-bromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYGANJGMXVLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626845
Record name 4-Bromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methylpyridin-2-amine

CAS RN

524718-27-2
Record name 4-Bromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dibromo-6-methyl-pyridine (J. Bernstein et al., J. Amer. Chem. Soc., 1947, 69, 1147) (22.6 g, 90 mmol) and aqueous ammonia (25%, 260 ml) was stirred in an autoclave at 160° C. for 4 hr. The reaction mixture was cooled to rt and extracted with Et2O. The organic phase was dried (Na2SO4), concentrated and chromatographed (SiO2 with AcOEt/hexane/NEt3=10/30/1) to yield the title compound as a white crystalline material (4.0 g, 6%). NMR (250 MHz, DMSO): δ=3.33 (s, 3H, CH3), 6.13 (s, broad, 2H, NH2), 6.44 (s, 1H, arom-H), 6.54 (s, 1H, arom-H).
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One

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